molecular formula C17H36ClNS2 B12004780 Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride CAS No. 41957-00-0

Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride

Cat. No.: B12004780
CAS No.: 41957-00-0
M. Wt: 354.1 g/mol
InChI Key: JYNMKSDVPCAZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an octylthiohexyl side chain, and its hydrochloride salt form enhances its solubility and stability. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the multicomponent reaction and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Thiazolidine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert thiazolidine derivatives to their corresponding thiol or amine derivatives.

  • Substitution: : Nucleophilic substitution reactions are common, where the thiazolidine ring can react with various electrophiles, such as alkyl halides, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., octyl bromide), bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Alkylated thiazolidine derivatives

Scientific Research Applications

Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    Thiazolidine-2-thione: Investigated for its antimicrobial activity.

Uniqueness

Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities. This compound’s ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

41957-00-0

Molecular Formula

C17H36ClNS2

Molecular Weight

354.1 g/mol

IUPAC Name

3-(6-octylsulfanylhexyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C17H35NS2.ClH/c1-2-3-4-5-7-10-14-19-15-11-8-6-9-12-18-13-16-20-17-18;/h2-17H2,1H3;1H

InChI Key

JYNMKSDVPCAZCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCCCCN1CCSC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.